![molecular formula C17H20N2O5 B282502 4-acetyl-5-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282502.png)
4-acetyl-5-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-5-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MDMA, which is a psychoactive drug that is known for its recreational use. However, the focus of
作用机制
MDMA acts primarily on the serotonergic system, causing the release of serotonin from presynaptic neurons and inhibiting its reuptake. This results in an increase in serotonin levels in the synaptic cleft, leading to the activation of postsynaptic receptors. The activation of serotonin receptors is responsible for the subjective effects of MDMA, including increased empathy, sociability, and euphoria.
Biochemical and Physiological Effects:
MDMA has been shown to have a range of biochemical and physiological effects. In addition to its effects on the serotonergic system, MDMA also affects the dopaminergic and noradrenergic systems. MDMA has been shown to increase heart rate, blood pressure, and body temperature, which can lead to adverse effects such as dehydration and hyperthermia.
实验室实验的优点和局限性
MDMA has several advantages for use in laboratory experiments, including its ability to induce specific subjective effects and its potential therapeutic applications. However, the use of MDMA in laboratory experiments is limited by its legal status and potential for abuse. Additionally, the effects of MDMA can vary depending on the dose, route of administration, and individual differences in metabolism and sensitivity.
未来方向
There are several future directions for research on MDMA, including further exploration of its therapeutic potential, investigation of its mechanism of action, and development of safer and more effective analogs. Additionally, there is a need for research on the long-term effects of MDMA use and its potential for abuse and addiction. Overall, the scientific research on MDMA has shown promising results and has the potential to lead to significant advancements in various fields of medicine.
合成方法
The synthesis of MDMA involves several steps and requires specialized knowledge in organic chemistry. The most common method of synthesis involves the reaction of safrole with hydrochloric acid to form MDP2P, which is then converted to MDMA through a reductive amination process. However, due to the illicit nature of this compound, the synthesis process is not widely studied or discussed in scientific literature.
科学研究应用
MDMA has shown potential therapeutic applications in various fields of medicine, including psychiatry, neuroscience, and oncology. In psychiatry, MDMA-assisted psychotherapy has shown promising results in treating post-traumatic stress disorder (PTSD) and anxiety disorders. In neuroscience, MDMA has been used as a tool to study the neurochemical mechanisms of social behavior and empathy. In oncology, MDMA has shown potential in enhancing the efficacy of chemotherapy drugs and reducing chemotherapy-induced nausea and vomiting.
属性
分子式 |
C17H20N2O5 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
3-acetyl-2-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C17H20N2O5/c1-10(20)14-15(11-4-5-12-13(8-11)24-9-23-12)19(7-6-18(2)3)17(22)16(14)21/h4-5,8,15,21H,6-7,9H2,1-3H3 |
InChI 键 |
DWPDGPHNMQJZPX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC3=C(C=C2)OCO3)CCN(C)C)O |
规范 SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC3=C(C=C2)OCO3)CCN(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



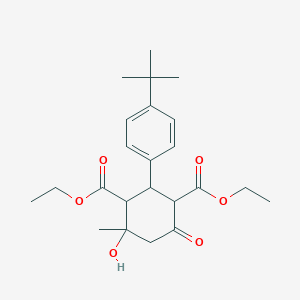
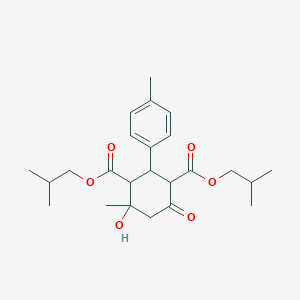
![1-(furan-2-ylmethyl)-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-5-one](/img/structure/B282437.png)
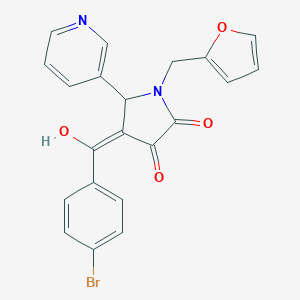
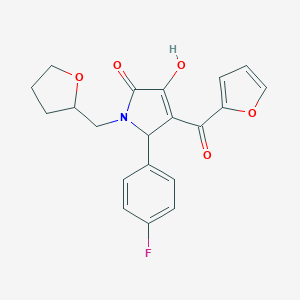
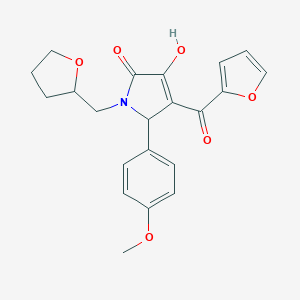
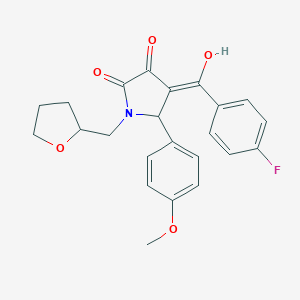
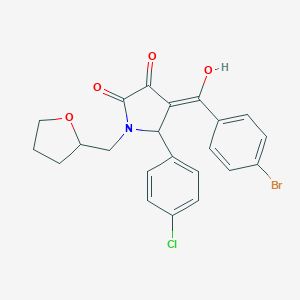
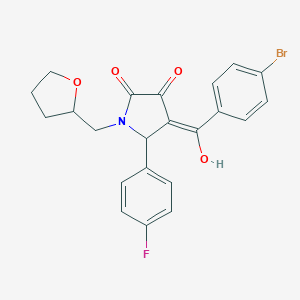

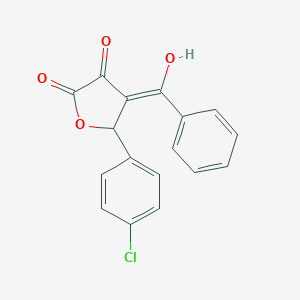
![4-(2,4-dimethoxyphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282453.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282454.png)
![3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282460.png)